Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 344.32 g/mol
CAS Number: 76258-20-3
This compound belongs to the class of dihydropyridines, which are often associated with calcium channel blockers used in cardiovascular medicine. our compound has additional aromatic substituents, making it more complex.
Preparation Methods
Synthetic Routes: The synthesis of Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves several steps. One common synthetic route includes the following:
Condensation of Pyrazole and Nitrobenzaldehyde: The pyrazole ring (3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl) is formed by condensing 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate.
Cyclization with Dihydropyridine: The pyrazole intermediate reacts with dihydropyridine-3,5-dicarboxylic acid to form the dihydropyridine ring.
Esterification: Dimethyl esterification of the dihydropyridine carboxylic acid groups yields the final compound.
Industrial Production: Industrial-scale production methods involve optimization of these steps for efficiency and yield.
Chemical Reactions Analysis
Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring.
Ester Hydrolysis: Hydrolysis of the ester groups.
Major products include derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential calcium channel blocker or other therapeutic targets.
Chemical Biology: Studying cellular processes involving calcium channels.
Industry: Synthesis of related compounds or as a building block.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with calcium channels or other cellular targets.
Comparison with Similar Compounds
While Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, similar dihydropyridines include nifedipine and amlodipine . These compounds share structural features but differ in substituents and pharmacological properties.
Biological Activity
Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 21829-09-4) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 21829-09-4 |
Molecular Formula | C17H18N2O6 |
Molecular Weight | 346.33 g/mol |
Pharmacological Activities
This compound exhibits several notable biological activities:
- Calcium Channel Blocking Activity : As a dihydropyridine derivative, this compound is primarily recognized for its ability to block calcium channels. This mechanism is crucial in treating cardiovascular diseases by reducing blood pressure and preventing angina attacks .
- Vasodilatory Effects : Research indicates that compounds within the dihydropyridine class can induce vasodilation. The presence of the nitrophenyl group enhances this effect, making it a candidate for managing coronary vasodilator activity .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound is primarily mediated through its interaction with voltage-gated calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Vascular Response Studies : In experimental models comparing this compound with established vasodilators like papaverine and nifedipine, it was found to produce significant reductions in perfusion pressure, indicating strong vasodilatory effects .
- Toxicity Assessments : Acute toxicity studies have demonstrated that while the compound exhibits beneficial pharmacological effects, careful dosage is essential to minimize adverse reactions .
- Comparative Efficacy : A study highlighted that derivatives of dihydropyridines can significantly enhance cellular permeability and metabolic stability when compared to traditional compounds in drug design . This suggests that modifications to the molecular structure can lead to improved therapeutic profiles.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-8-6-5-7-9-18)28-24(20)17-10-12-19(13-11-17)30(33)34/h5-14,23,27H,1-4H3 |
InChI Key |
GVXWPPALUGSXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.